molecular formula C16H23ClN4O B5458307 N,N-diethyl-2-(4-morpholinyl)-4-quinazolinamine hydrochloride

N,N-diethyl-2-(4-morpholinyl)-4-quinazolinamine hydrochloride

Katalognummer B5458307
Molekulargewicht: 322.83 g/mol
InChI-Schlüssel: SKSGRGVDSIUZNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-diethyl-2-(4-morpholinyl)-4-quinazolinamine hydrochloride, commonly known as PD153035, is a small molecule inhibitor that selectively targets epidermal growth factor receptor (EGFR) tyrosine kinase. This molecule has been extensively studied for its potential use in cancer therapy due to its ability to inhibit the growth and proliferation of cancer cells.

Wirkmechanismus

PD153035 selectively targets and inhibits the N,N-diethyl-2-(4-morpholinyl)-4-quinazolinamine hydrochloride tyrosine kinase, which plays a key role in the growth and proliferation of cancer cells. By inhibiting this kinase, PD153035 prevents the activation of downstream signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects:
PD153035 has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. It has also been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.

Vorteile Und Einschränkungen Für Laborexperimente

PD153035 is a well-characterized molecule that is readily available for use in laboratory experiments. It has been extensively studied and its mechanism of action is well understood. However, like many small molecule inhibitors, PD153035 has limitations in terms of specificity and can potentially inhibit other kinases in addition to N,N-diethyl-2-(4-morpholinyl)-4-quinazolinamine hydrochloride.

Zukünftige Richtungen

1. Investigating the potential use of PD153035 in combination with other cancer therapies to enhance efficacy and reduce toxicity.
2. Development of more specific N,N-diethyl-2-(4-morpholinyl)-4-quinazolinamine hydrochloride inhibitors with improved pharmacokinetic properties.
3. Investigation of the role of N,N-diethyl-2-(4-morpholinyl)-4-quinazolinamine hydrochloride in other diseases, such as Alzheimer's disease and Parkinson's disease.
4. Development of new methods for synthesizing PD153035 and other N,N-diethyl-2-(4-morpholinyl)-4-quinazolinamine hydrochloride inhibitors.
5. Investigation of the potential use of PD153035 in combination with immunotherapy for the treatment of cancer.

Synthesemethoden

PD153035 can be synthesized using a variety of methods, including the reaction of 4-morpholinyl anthranilic acid with diethyl carbonate and 2-chloro-4-nitroaniline, followed by reduction and hydrolysis. Another method involves the reaction of 4-morpholinyl anthranilic acid with diethyl carbonate and 2-chloro-4-nitrobenzaldehyde, followed by reduction and hydrolysis.

Wissenschaftliche Forschungsanwendungen

PD153035 has been extensively studied for its potential use in cancer therapy, particularly in the treatment of non-small cell lung cancer (NSCLC). It has also been investigated for its potential use in the treatment of breast cancer, ovarian cancer, and head and neck cancer.

Eigenschaften

IUPAC Name

N,N-diethyl-2-morpholin-4-ylquinazolin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O.ClH/c1-3-19(4-2)15-13-7-5-6-8-14(13)17-16(18-15)20-9-11-21-12-10-20;/h5-8H,3-4,9-12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSGRGVDSIUZNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC2=CC=CC=C21)N3CCOCC3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204888
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.